2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate
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Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate is a complex organic compound with the molecular formula C20H14BrN3O2 and a molecular weight of 408.2 g/mol. This compound is a derivative of benzoic acid and benzotriazole, which are known for their diverse applications in medicinal chemistry and material sciences .
Preparation Methods
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-benzotriazol-2-yl-4-methyl-phenol. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position of the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including anticancer, antifungal, antibacterial, and antiviral agents.
Material Sciences: The compound is utilized in the development of materials for solar and photovoltaic cells, as well as UV filters.
Biological Research: It serves as a tool for studying enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets . This binding can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromobenzoate include:
4-Bromophenylacetic acid: Another brominated benzoic acid derivative used in organic synthesis.
4-Bromobenzaldehyde: A related compound with a bromine atom in the 4-position, used in the synthesis of various organic molecules.
4-Bromobenzoic acid: A simpler brominated benzoic acid derivative with applications in organic synthesis.
The uniqueness of this compound lies in its combination of the benzotriazole and benzoic acid moieties, which endows it with a broad spectrum of biological and material science applications.
Properties
Molecular Formula |
C20H14BrN3O2 |
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Molecular Weight |
408.2g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H14BrN3O2/c1-13-6-11-19(26-20(25)14-7-9-15(21)10-8-14)18(12-13)24-22-16-4-2-3-5-17(16)23-24/h2-12H,1H3 |
InChI Key |
DRADHEPGBKVGJS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)N3N=C4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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